Home > Products > Building Blocks P189 > (s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
(s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid - 103733-66-0

(s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Catalog Number: EVT-257250
CAS Number: 103733-66-0
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, (S)- is a bioactive chemical.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

Compound Description: This compound is a positional isomer of (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. It differs in the position of the carboxylic acid group, which is located at position 1 on the tetrahydroisoquinoline ring instead of position 3. The synthesis of this compound, both in racemic and enantiopure forms, has been achieved via various methods, including the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization [, ] and dynamic kinetic resolution using enzymatic hydrolysis [].

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Ethyl Ester

Compound Description: This compound is the ethyl ester of the target compound, (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. It is a key intermediate in the synthesis of both enantiomers of the target compound through dynamic kinetic resolution using CAL-B or subtilisin Carlsberg-catalyzed enantioselective hydrolysis [].

References:

5,6-Dimethoxy-2-methyl-1-(pivaloylamino)indan-2-carboxylic Acid

Compound Description: This compound is formed through an unusual rearrangement of a lithiated N-acyl-tetrahydroisoquinoline derivative []. The rearrangement, involving a [, ]-sigmatropic shift, converts the tetrahydroisoquinoline skeleton into an amino-indan skeleton.

Classification
  • Chemical Class: Tetrahydroisoquinoline derivatives
  • CAS Number: 82586-62-7
  • Molecular Formula: C12H15N1O4
  • Molecular Weight: 235.25 g/mol
Synthesis Analysis

The synthesis of (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been achieved through various methods. A prominent approach involves the combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization.

Key Synthetic Steps:

  1. Petasis Reaction: This step involves the reaction of a chiral aminoacetaldehyde acetal with boronic acid and glyoxylic acid to form a morpholinone derivative.
  2. Cyclization: The morpholinone derivative undergoes Pomeranz–Fritsch–Bobbitt cyclization to yield the tetrahydroisoquinoline core structure. This method is particularly valued for its ability to construct complex chiral molecules efficiently.

The synthesis process has been optimized for yield and stereoselectivity, demonstrating significant advancements in the preparation of this compound and its analogs .

Molecular Structure Analysis

The molecular structure of (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid features a bicyclic framework with several functional groups that contribute to its chemical properties.

Structural Features:

  • Tetrahydroisoquinoline Core: The core structure consists of a six-membered ring fused to a five-membered nitrogen-containing ring.
  • Methoxy Groups: The presence of two methoxy groups at positions 6 and 7 enhances the lipophilicity and biological activity.
  • Carboxylic Acid Group: The carboxylic acid functionality at position 3 plays a crucial role in the compound's reactivity and interaction with biological targets.

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can participate in various chemical reactions due to its functional groups:

Notable Reactions:

  1. Esterification: The carboxylic acid can react with alcohols to form esters.
  2. Amide Formation: Reaction with amines can yield amides, which are important in medicinal chemistry.
  3. Reduction Reactions: The compound can undergo reduction reactions at the carbonyl group if present.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry .

Mechanism of Action

Research indicates that (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits antiproliferative activity against colorectal carcinoma models.

Mechanistic Insights:

  • IL-6/JAK2/STAT3 Pathway Modulation: The compound appears to inhibit the activation of interleukin 6 signaling pathways that are often implicated in cancer progression. Specifically, it downregulates the phosphorylation of JAK2 and STAT3 proteins involved in oncogenic signaling.
  • Gene Expression Alterations: Treatment with this compound leads to decreased expression levels of pro-inflammatory cytokines and oncogenes associated with cancer cell proliferation .
Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid include:

Properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Reported melting point ranges around 150°C.

These properties make it suitable for various laboratory applications .

Applications

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is primarily utilized in:

Scientific Applications:

  1. Medicinal Chemistry: As a building block for synthesizing more complex pharmaceuticals.
  2. Biological Research: Investigated for its potential anti-cancer properties and mechanisms involving cytokine signaling pathways.
  3. Synthetic Organic Chemistry: Employed in developing novel compounds with targeted biological activities.

The ongoing research into this compound continues to reveal its significance in both synthetic methodologies and therapeutic applications .

Pharmacological Mechanisms of Anticancer Activity

Role in IL-6/JAK2/STAT3 Signaling Pathway Inhibition

The IL-6/JAK2/STAT3 signaling cascade is a well-established oncogenic pathway frequently dysregulated in colorectal cancer (CRC), promoting tumor cell proliferation, survival, and metastasis. M1 exerts a potent and dose-dependent inhibitory effect on this critical pathway. In vivo studies using dimethylhydrazine (DMH)-induced CRC in albino Wistar rats demonstrated that M1 administration (at 10 and 25 mg/kg doses for 15 days) significantly attenuated the IL-6-induced activation, specifically blocking the phosphorylation of JAK2 and STAT3 proteins. Quantitative western blot analysis provided clear evidence of this dephosphorylation, indicating a direct interference with the signal transduction process [1].

Table 1: Impact of M1 on IL-6/JAK2/STAT3 Pathway Components in DMH-Induced CRC Rats

ParameterDMH-Induced CRC (Control)M1 (10 mg/kg)M1 (25 mg/kg)Measurement Technique
IL-6 ConcentrationMarkedly IncreasedSignificantly ↓Very Significantly ↓ELISA
JAK2 mRNA ExpressionOver-expressed↓↓Gene Expression Analysis (qPCR)
STAT3 mRNA ExpressionOver-expressed↓↓Gene Expression Analysis (qPCR)
p-JAK2 Protein LevelHighly Elevated↓↓↓↓↓Quantitative Western Blot
p-STAT3 Protein LevelHighly Elevated↓↓↓↓↓Quantitative Western Blot

The suppression was further corroborated by mRNA expression analysis, where M1 treatment reduced the over-expression of IL-6, JAK2, and STAT3 genes. The potency of this inhibition was notably dose-dependent, with the higher dose (25 mg/kg) showing a more pronounced effect. Data-based mathematical modeling applied in the study predicted the quantitative behavior of STAT3 populations, including those not experimentally measured, reinforcing the role of M1 in disrupting the dynamics of this oncogenic signaling hub. This comprehensive blockade of IL-6/JAK2/STAT3 signals represents the primary mechanism through which M1 exhibits its anti-CRC activity [1].

Modulation of Oxidative Stress and Antioxidant Response in Carcinogenesis

Oxidative stress plays a crucial role in cancer initiation and progression, causing DNA damage and creating a pro-tumorigenic microenvironment. M1 demonstrates a significant ability to mitigate oxidative stress and restore metabolic homeostasis disrupted during carcinogenesis. Research in the DMH-induced CRC rat model revealed that M1 treatment effectively counteracted the oxidative stress parameters characteristic of CRC development [1].

The modulation of oxidative stress by M1 is likely interconnected with its anti-inflammatory effects (Section 1.3) and pathway inhibition (Section 1.1), as chronic inflammation and oncogenic signaling are significant contributors to oxidative stress in the tumor microenvironment. By reducing the inflammatory drive and blocking proliferative signals, M1 contributes to a less oxidative environment, potentially hindering tumor growth and supporting cellular integrity.

Impact on Pro-Inflammatory Mediators (COX-2, IL-2, IL-6) in Colorectal Carcinoma

Chronic inflammation is a recognized hallmark and driver of colorectal cancer. M1 exhibits a pronounced modulatory effect on key pro-inflammatory mediators central to CRC pathogenesis. Enzyme-Linked Immunosorbent Assay (ELISA) studies in the DMH-induced CRC rat model provided quantitative evidence of this effect. M1 treatment significantly reduced the elevated concentrations of interleukin-6 (IL-6), interleukin-2 (IL-2), and cyclooxygenase-2 (COX-2) induced by DMH [1].

Crucially, the suppressive effect of M1 was most prominent on IL-6 levels. This specificity is pharmacologically significant given the pivotal role of IL-6 as a master regulator in CRC, acting not only as a pro-inflammatory cytokine but also as the key initiator of the JAK2/STAT3 oncogenic signaling pathway (Section 1.1). The reduction in IL-2, while observed, was less dramatic than the effect on IL-6. IL-2 is primarily involved in T-cell activation and proliferation; its modulation by M1 suggests a potential, albeit secondary, influence on immune cell activity within the tumor microenvironment. The reduction in COX-2, an enzyme responsible for prostaglandin production and a contributor to inflammation, pain, and tumor progression, further underscores the compound's broad anti-inflammatory activity within the context of CRC [1].

Table 2: Effect of M1 on Key Pro-Inflammatory Mediators in CRC

Inflammatory MediatorPrimary Role in CancerEffect of DMH InductionEffect of M1 TreatmentSignificance
IL-6Pro-inflammatory cytokine; Activates JAK2/STAT3 pathwayMarkedly Increased↓↓↓ (Most prominent)Directly links inflammation to oncogenic signaling
COX-2Enzyme producing pro-inflammatory prostaglandinsIncreasedReduces inflammation and associated tumor promotion
IL-2T-cell growth factor; Modulates immune responsesIncreased (Less than IL-6)Potential modulation of tumor microenvironment immunity

This multi-targeted suppression of pro-inflammatory mediators contributes significantly to the overall anti-carcinogenic effect of M1 by dampening the chronic inflammatory milieu that fuels tumor growth, survival, and angiogenesis in the colon.

Transcriptional Regulation of Apoptotic and Proliferative Genes

Beyond signaling pathway inhibition and anti-inflammatory effects, M1 influences cancer cell fate by modulating the expression of genes governing apoptosis (programmed cell death) and proliferation. Gene expression analysis (quantitative PCR) in the DMH-induced CRC rat model revealed that the carcinogenic condition triggered by DMH involved significant dysregulation of genes controlling these critical processes [1].

M1 treatment effectively attenuated this dysregulation. While the specific apoptotic (e.g., Bcl-2 family, caspases) or proliferative (e.g., cyclins, Myc) genes analyzed were not detailed in the available abstract, the results demonstrated that M1 intervention normalized the mRNA expression patterns. This normalization implies a shift towards promoting pro-apoptotic mechanisms and suppressing genes that drive uncontrolled cell division [1].

Properties

CAS Number

103733-66-0

Product Name

(s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

IUPAC Name

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C12H15NO4/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2/h4-5,9,13H,3,6H2,1-2H3,(H,14,15)/t9-/m0/s1

InChI Key

BWYXEHBJIMGDEB-VIFPVBQESA-N

SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC

Solubility

Soluble in DMSO

Synonyms

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, (S)-

Canonical SMILES

COC1=C(C=C2C[NH2+]C(CC2=C1)C(=O)[O-])OC

Isomeric SMILES

COC1=C(C=C2C[NH2+][C@@H](CC2=C1)C(=O)[O-])OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.